Cas no 857267-07-3 (3-fluoro-5-(4-methyl-1-piperazinyl)-Benzenamine)
3-Fluoro-5-(4-methyl-1-piperazinyl)-Benzenamine is a fluorinated aromatic amine derivative featuring a piperazine substituent, which enhances its utility in medicinal chemistry and pharmaceutical research. The presence of the fluorine atom at the 3-position and the 4-methylpiperazinyl group at the 5-position imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of bioactive compounds. Its structural motif is particularly relevant in the development of CNS-targeting agents and receptor modulators due to its potential for improved binding affinity and metabolic stability. The compound's well-defined reactivity and purity make it suitable for precision applications in drug discovery and organic synthesis.
857267-07-3 structure
Product Name:3-fluoro-5-(4-methyl-1-piperazinyl)-Benzenamine
CAS No:857267-07-3
MF:C11H16FN3
MW:209.263245582581
CID:1119220
PubChem ID:60875353
Update Time:2025-06-07
3-fluoro-5-(4-methyl-1-piperazinyl)-Benzenamine Chemical and Physical Properties
Names and Identifiers
-
- 3-fluoro-5-(4-methyl-1-piperazinyl)-Benzenamine
- 3-Fluoro-5-(4-methyl-1-piperazinyl)aniline
- D75772
- SY325912
- SCHEMBL4717525
- 3-fluoro-5-(4-methylpiperazin-1-yl)aniline
- [3-fluoro-5-(4-methylpiperazin-1-yl)phenyl]amine
- PZBBQMPXDSBDJJ-UHFFFAOYSA-N
- CS-0096714
- 3-Fluoro-5-(4-methyl-1-piperazinyl)benzenamine
- 857267-07-3
- MFCD12763356
- Benzenamine, 3-fluoro-5-(4-methyl-1-piperazinyl)-
- DTXSID101245907
- DB-090261
-
- Inchi: 1S/C11H16FN3/c1-14-2-4-15(5-3-14)11-7-9(12)6-10(13)8-11/h6-8H,2-5,13H2,1H3
- InChI Key: PZBBQMPXDSBDJJ-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1)N1CCN(C)CC1)N
Computed Properties
- Exact Mass: 209.13282569g/mol
- Monoisotopic Mass: 209.13282569g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 32.5Ų
3-fluoro-5-(4-methyl-1-piperazinyl)-Benzenamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM335375-1g |
3-Fluoro-5-(4-methylpiperazin-1-yl)aniline |
857267-07-3 | 95%+ | 1g |
$2158 | 2021-06-16 | |
| Chemenu | CM335375-1g |
3-Fluoro-5-(4-methylpiperazin-1-yl)aniline |
857267-07-3 | 95%+ | 1g |
$2158 | 2022-09-29 | |
| 1PlusChem | 1P01SFPX-100mg |
Benzenamine, 3-fluoro-5-(4-methyl-1-piperazinyl)- |
857267-07-3 | 98% | 100mg |
$697.00 | 2024-04-21 | |
| 1PlusChem | 1P01SFPX-250mg |
Benzenamine, 3-fluoro-5-(4-methyl-1-piperazinyl)- |
857267-07-3 | 98% | 250mg |
$1178.00 | 2024-04-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1167354-1g |
3-Fluoro-5-(4-methylpiperazin-1-yl)aniline |
857267-07-3 | 98% | 1g |
¥10701.00 | 2024-07-28 |
3-fluoro-5-(4-methyl-1-piperazinyl)-Benzenamine Related Literature
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
857267-07-3 (3-fluoro-5-(4-methyl-1-piperazinyl)-Benzenamine) Related Products
- 180698-14-0(1-(3,5-difluorophenyl)piperazine)
- 2252-63-3(N-(4-Fluorophenyl)piperazine)
- 3801-89-6(1-(3-Fluorophenyl)-piperazine)
- 255893-57-3(1-(3,4-Difluorophenyl)piperazine)
- 218940-66-0(1-(3-Fluorophenyl)-4-methylpiperazine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk
上海嵘奥生物技术有限公司
Gold Member
CN Supplier
Reagent
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk